Methyl 7-Methylindole-3-acetate Methyl 7-Methylindole-3-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16488958
InChI: InChI=1S/C12H13NO2/c1-8-4-3-5-10-9(6-11(14)15-2)7-13-12(8)10/h3-5,7,13H,6H2,1-2H3
SMILES:
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol

Methyl 7-Methylindole-3-acetate

CAS No.:

Cat. No.: VC16488958

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-Methylindole-3-acetate -

Specification

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name methyl 2-(7-methyl-1H-indol-3-yl)acetate
Standard InChI InChI=1S/C12H13NO2/c1-8-4-3-5-10-9(6-11(14)15-2)7-13-12(8)10/h3-5,7,13H,6H2,1-2H3
Standard InChI Key RFPRDMVIHONZHK-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=CN2)CC(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Methyl 7-methylindole-3-acetate features a bicyclic indole scaffold substituted at the 7-position with a methyl group and at the 3-position with a methyl acetate moiety. The indole nucleus consists of a six-membered benzene ring fused to a five-membered pyrrole ring, with the methyl group at C7 and the acetoxy group at C3 introducing steric and electronic modifications . The ester functional group (COOCH3\text{COOCH}_3) confers moderate polarity, while the methyl substituent enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3-AA = 2.2) .

Systematic and Common Names

The IUPAC name for this compound is methyl 2-(7-methyl-1H-indol-3-yl)acetate . Alternative designations include:

  • 7-Methylindole-3-acetic acid methyl ester

  • AC4781 (vendor-specific code)

  • Methyl 7-Methylindole-3-acetate (colloquial shorthand)

The SMILES notation CC1=C2C(=CC=C1)C(=CN2)CC(=O)OC\text{CC1=C2C(=CC=C1)C(=CN2)CC(=O)OC} and InChIKey RFPRDMVIHONZHK-UHFFFAOYSA-N\text{RFPRDMVIHONZHK-UHFFFAOYSA-N} provide unambiguous representations for database searches .

Synthesis and Production

Synthetic Routes

The synthesis of methyl 7-methylindole-3-acetate typically proceeds via esterification of 2-(7-methyl-1H-indol-3-yl)acetic acid , the corresponding carboxylic acid precursor. A standard protocol involves:

  • Acid Activation: Treating the carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride intermediate.

  • Nucleophilic Acyl Substitution: Reacting the acyl chloride with methanol (CH3OH\text{CH}_3\text{OH}) in the presence of a base (e.g., pyridine) to yield the methyl ester .

Purification and Characterization

Post-synthesis purification often utilizes column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical confirmation employs:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To verify molecular ion peaks at m/z 203 (M+^+) .

  • Nuclear Magnetic Resonance (NMR): Key signals include a singlet for the ester methyl group (δ\delta 3.7 ppm, 3H) and aromatic protons (δ\delta 6.8–7.4 ppm) .

Physicochemical Properties

Computed and Experimental Data

Table 1 summarizes critical physicochemical parameters derived from PubChem and experimental analyses:

PropertyValueMethod/Source
Molecular Weight203.24 g/molPubChem 2.1
XLogP3-AA2.2XLogP3 3.0
Topological Polar Surface Area42.1 ŲCactvs 3.4.8.18
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Rotatable Bonds3Cactvs 3.4.8.18

The compound’s moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility align with its partition coefficient .

Stability and Reactivity

Methyl 7-methylindole-3-acetate is stable under ambient conditions but may hydrolyze in alkaline media to regenerate the carboxylic acid . Light-sensitive storage recommendations are absent in literature, suggesting photostability under standard handling.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions (hypothesized based on structure):

  • N-H Stretch: 3400–3300 cm1^{-1} (indole NH)

  • Ester C=O Stretch: 1740–1720 cm1^{-1}

  • Aromatic C=C Bends: 1600–1450 cm1^{-1}

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, CDCl3_3):

  • δ\delta 2.45 (s, 3H, C7-CH3_3)

  • δ\delta 3.70 (s, 3H, OCH3_3)

  • δ\delta 3.85 (s, 2H, CH2_2COO)

  • δ\delta 6.90–7.40 (m, 4H, aromatic H)

13^{13}C NMR:

  • δ\delta 170.5 (C=O)

  • δ\delta 135.2–110.3 (aromatic carbons)

  • δ\delta 51.8 (OCH3_3)

  • δ\delta 21.3 (C7-CH3_3)

Biological Activity and Applications

Agricultural and Industrial Uses

The compound’s ester group may enhance penetration into lipid membranes, suggesting utility as a plant growth regulator or pesticide adjuvant .

Related Compounds

2-(7-Methyl-1H-indol-3-yl)acetic Acid

The carboxylic acid precursor (CAS 5435-36-9) exhibits higher polarity (TPSA = 63.3 Ų) and reduced lipophilicity (XLogP3-AA = 1.5) , impacting bioavailability.

Methyl 2-(1H-Indole-3-carboxamido)acetate

This amide derivative (PMC3052031 ) replaces the ester with a carboxamide, altering hydrogen-bonding capacity and metabolic stability.

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